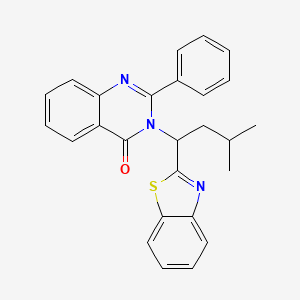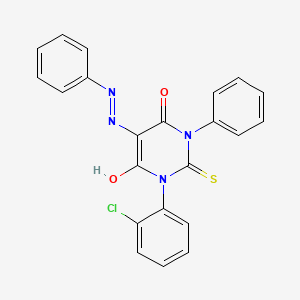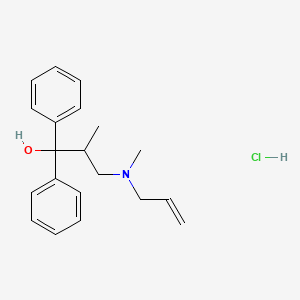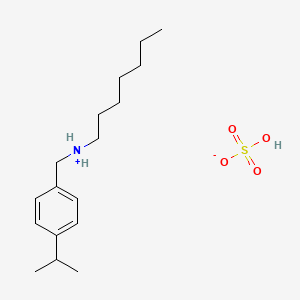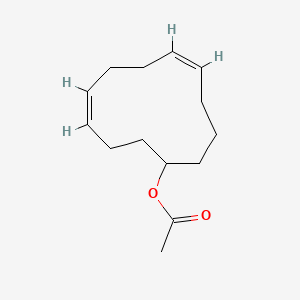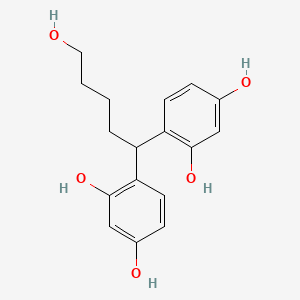
1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is a chemical compound with the molecular formula C17H20O5. It is also known by its systematic name, 4,4’-(5-hydroxypentylidene)bis[1,3-benzenediol]. This compound is characterized by the presence of two 1,3-benzenediol groups connected by a 5-hydroxypentylidene bridge. It is a derivative of resorcinol and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Resorcinol and 5-hydroxyvaleraldehyde
Catalyst: Acidic catalyst
Reaction Time: Optimized for maximum yield
Purification: Crystallization or chromatography to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol: A simple dihydroxybenzene with similar chemical properties but lacks the 5-hydroxypentylidene bridge.
Hydroquinone: Another dihydroxybenzene with antioxidant properties but different substitution patterns.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position, differing in reactivity and applications.
Uniqueness
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 5-hydroxypentylidene bridge allows for unique interactions and reactivity compared to other dihydroxybenzenes.
Propriétés
Numéro CAS |
67828-51-7 |
|---|---|
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2 |
Clé InChI |
INPTVGAWRSNOSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


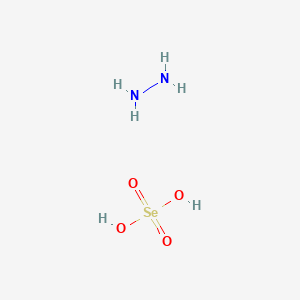
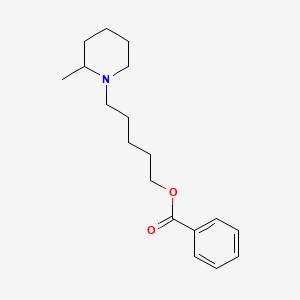


![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
